[(4-Bromo-3-ethoxyphenyl)sulfonyl](3-hydroxypropyl)amine
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Overview
Description
(4-Bromo-3-ethoxyphenyl)sulfonylamine is an organic compound that features a sulfonamide group, a bromine atom, and an ethoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-ethoxyphenyl)sulfonylamine typically involves a multi-step process:
Bromination: The starting material, 3-ethoxyphenylamine, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position of the phenyl ring.
Sulfonylation: The brominated product is then subjected to sulfonylation using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine to form the sulfonamide group.
Amine Introduction: Finally, the sulfonylated intermediate is reacted with 3-hydroxypropylamine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of environmentally friendly reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-ethoxyphenyl)sulfonylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
(4-Bromo-3-ethoxyphenyl)sulfonylamine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting sulfonamide-sensitive enzymes.
Organic Synthesis:
Materials Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism by which (4-Bromo-3-ethoxyphenyl)sulfonylamine exerts its effects depends on its specific application. In medicinal chemistry, the sulfonamide group can interact with enzyme active sites, inhibiting their activity. The bromine atom and ethoxy group can also influence the compound’s binding affinity and selectivity for molecular targets.
Comparison with Similar Compounds
Similar Compounds
(4-Chloro-3-ethoxyphenyl)sulfonylamine: Similar structure but with a chlorine atom instead of bromine.
(4-Bromo-3-methoxyphenyl)sulfonylamine: Similar structure but with a methoxy group instead of an ethoxy group.
(4-Bromo-3-ethoxyphenyl)sulfonylamine: Similar structure but with a shorter hydroxyalkyl chain.
Uniqueness
(4-Bromo-3-ethoxyphenyl)sulfonylamine is unique due to the specific combination of functional groups, which can confer distinct chemical reactivity and biological activity. The presence of the bromine atom allows for further functionalization through substitution reactions, while the sulfonamide group provides potential for enzyme inhibition.
Properties
IUPAC Name |
4-bromo-3-ethoxy-N-(3-hydroxypropyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO4S/c1-2-17-11-8-9(4-5-10(11)12)18(15,16)13-6-3-7-14/h4-5,8,13-14H,2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBYMMLRJMEWID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NCCCO)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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